4,5-Dimethyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide
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Overview
Description
4,5-DIMETHYL-N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with trifluoromethyl and methyl groups, and a thiophene ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL-N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The thiophene ring is then incorporated via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL-N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly on the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4,5-DIMETHYL-N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrazole and thiophene rings contribute to its overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5-DIMETHYL-1H-PYRAZOLE: Lacks the trifluoromethyl and thiophene groups, resulting in different chemical and biological properties.
2-THIOPHENECARBOXAMIDE: Contains the thiophene ring but lacks the pyrazole and trifluoromethyl groups.
Uniqueness
4,5-DIMETHYL-N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity not found in simpler analogs .
This detailed article provides a comprehensive overview of 4,5-DIMETHYL-N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1092791-37-1 |
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Molecular Formula |
C12H12F3N3OS |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
4,5-dimethyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H12F3N3OS/c1-5-4-8(20-7(5)3)11(19)16-9-6(2)17-18-10(9)12(13,14)15/h4H,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
IBJCJBHWSWSPKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=C(NN=C2C(F)(F)F)C)C |
Origin of Product |
United States |
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